6-Fluoro-3-iodo-2-methylbenzoic acid
Overview
Description
6-Fluoro-3-iodo-2-methylbenzoic acid is an organic compound characterized by a benzene ring substituted with a fluorine atom at the 6th position, an iodine atom at the 3rd position, and a methyl group at the 2nd position, along with a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through halogenation reactions, where benzene derivatives are treated with halogenating agents like iodine and fluorine under controlled conditions.
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with an appropriate alkyl halide in the presence of a Lewis acid catalyst, followed by further halogenation and oxidation steps.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves multi-step synthesis routes, starting from readily available benzene derivatives. The process includes halogenation, alkylation, and oxidation reactions, often carried out in continuous flow reactors to ensure efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, where substituents like nitro groups or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.
Substitution: Lewis acids like aluminum chloride (AlCl₃) are used for electrophilic substitution reactions.
Major Products Formed:
Esters and Amides: From oxidation reactions.
Alcohols and Aldehydes: From reduction reactions.
Substituted Benzene Derivatives: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the role of halogenated compounds in biological systems. Medicine: Industry: Utilized in the manufacture of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-fluoro-3-iodo-2-methylbenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Iodo-2-methylbenzoic Acid: Lacks the fluorine atom.
6-Fluoro-2-methylbenzoic Acid: Lacks the iodine atom.
2-Methylbenzoic Acid: Lacks both halogen atoms.
Uniqueness: The presence of both fluorine and iodine atoms on the benzene ring makes 6-fluoro-3-iodo-2-methylbenzoic acid unique, as these halogens can significantly influence the compound's reactivity and biological activity.
Properties
IUPAC Name |
6-fluoro-3-iodo-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-4-6(10)3-2-5(9)7(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPCNBFTDTZUJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C(=O)O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732101 | |
Record name | 6-Fluoro-3-iodo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1149379-03-2 | |
Record name | 6-Fluoro-3-iodo-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90732101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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